molecular formula C11H16O3 B6171259 methyl 5-(hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate CAS No. 2445793-16-6

methyl 5-(hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate

Cat. No.: B6171259
CAS No.: 2445793-16-6
M. Wt: 196.2
InChI Key:
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Description

Methyl 5-(hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate: is a complex organic compound characterized by its unique tricyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate typically involves multiple steps, starting with the formation of the tricyclic core. One common approach is the Diels-Alder reaction, which forms the tricyclic structure through the cycloaddition of a diene and a dienophile. Subsequent steps may include hydroxymethylation and esterification to introduce the hydroxymethyl and carboxylate groups, respectively.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxymethyl group.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for the reduction of the carboxylate group.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Oxidation of the hydroxymethyl group can yield carboxylic acids or ketones.

  • Reduction: Reduction of the carboxylate group can produce alcohols.

  • Substitution: Substitution reactions can lead to the formation of different derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its tricyclic structure and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, methyl 5-(hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate can be used to study enzyme-substrate interactions and metabolic pathways. Its unique structure may also be explored for potential biological activity.

Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or as a precursor for pharmaceuticals. Its reactivity and structural features make it a candidate for drug design and synthesis.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may also be exploited in the development of new industrial processes and products.

Mechanism of Action

The mechanism by which methyl 5-(hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets through binding to enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Tricyclo[3.3.0.0,3,7]octane derivatives: These compounds share the same tricyclic core but may have different functional groups.

  • Hydroxymethyl derivatives: Compounds with hydroxymethyl groups in different positions or on different backbones.

Uniqueness: Methyl 5-(hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate is unique due to its specific combination of the tricyclic structure and the hydroxymethyl and carboxylate groups. This combination provides distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

2445793-16-6

Molecular Formula

C11H16O3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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